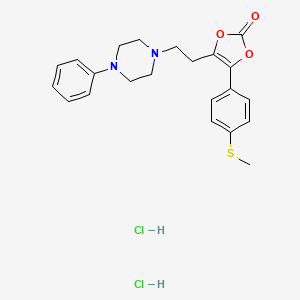
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane is an organic compound with a unique structure that combines a cyclopentadiene ring with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane typically involves the reaction of cyclopentadiene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by a cyclization step to form the dioxolane ring. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopentane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Cyclopentane derivatives
Substitution: Substituted dioxolane derivatives
Scientific Research Applications
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. Additionally, its ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A related compound with a similar cyclopentadiene ring but lacking the dioxolane ring.
Dioxolane: A compound with a similar dioxolane ring but lacking the cyclopentadiene ring.
Cyclopentadienone: A compound with a cyclopentadiene ring and a carbonyl group.
Uniqueness
2-Cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane is unique due to its combination of a cyclopentadiene ring and a dioxolane ring, which imparts distinct chemical reactivity and potential applications. The presence of both rings allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
67399-79-5 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H8O2/c1-2-4-7(3-1)8-9-5-6-10-8/h1-4H,5-6H2 |
InChI Key |
KNRWXUMFNFEPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C2C=CC=C2)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
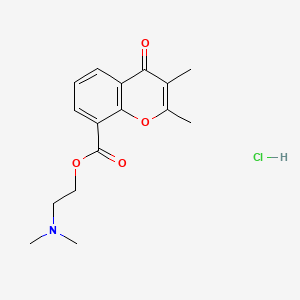

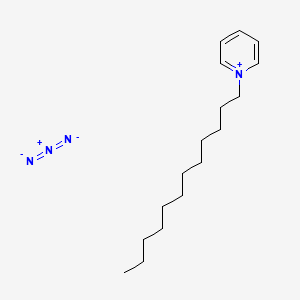
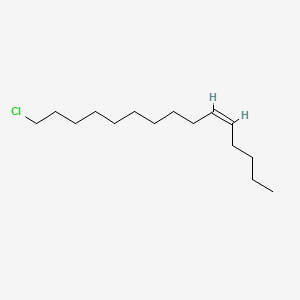
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)

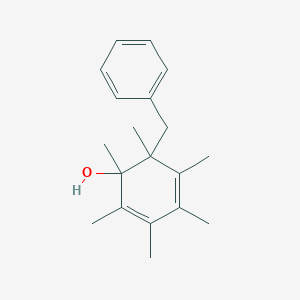

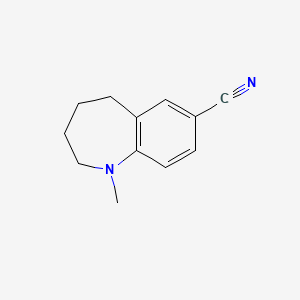
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
